Urs-20-en-3-ol, (3beta,18alpha,19alpha)-
Urs-20-en-3-ol, (3beta,18alpha,19alpha)-
Gamma-Taraxasterol, also known as γ-taraxasterol or calendol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Gamma-Taraxasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Gamma-taraxasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Gamma-taraxasterol can be found in a number of food items such as tea, alcoholic beverages, burdock, and soy bean. This makes Gamma-taraxasterol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
464-98-2
VCID:
VC0107852
InChI:
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1
SMILES:
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C
Molecular Formula:
C30H50O
Molecular Weight:
426.7 g/mol
Urs-20-en-3-ol, (3beta,18alpha,19alpha)-
CAS No.: 464-98-2
Reference Standards
VCID: VC0107852
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
CAS No. | 464-98-2 |
---|---|
Product Name | Urs-20-en-3-ol, (3beta,18alpha,19alpha)- |
Molecular Formula | C30H50O |
Molecular Weight | 426.7 g/mol |
IUPAC Name | (3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol |
Standard InChI | InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1 |
Standard InChIKey | NGFFRJBGMSPDMS-MHFMPXFTSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C |
SMILES | CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C |
Canonical SMILES | CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C |
Appearance | Powder |
Melting Point | 217-219°C |
Physical Description | Solid |
Description | Gamma-Taraxasterol, also known as γ-taraxasterol or calendol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Gamma-Taraxasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Gamma-taraxasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Gamma-taraxasterol can be found in a number of food items such as tea, alcoholic beverages, burdock, and soy bean. This makes Gamma-taraxasterol a potential biomarker for the consumption of these food products. |
Synonyms | 18α,19βH-Urs-20-en-3β-ol; psi-Taraxasterol; Pseudotaraxasterol; (3β,18α,19α)-Urs-20-en-3-ol; 20-Taraxasten-3β-ol_x000B_ |
PubChem Compound | 3034659 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume